Rosuvastatin Anhydro Lactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

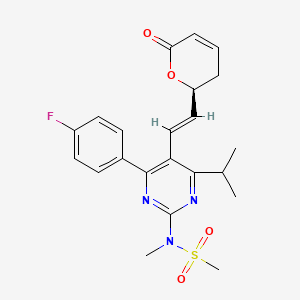

Rosuvastatin Anhydro Lactone is an intermediate in the production of Rosuvastatin . It has a molecular weight of 445.51 and its molecular formula is C22H24FN3O4S . It is a powder that can be dissolved in Chloroform, Dichloromethane, and DMSO . It is stored at 2-8°C, protected from air and light .

Synthesis Analysis

The synthesis of this compound involves the Wittig coupling of (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde and phosphonium salt of an appropriately functionalized pyrimidine heterocycle .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of pyrimidines . The molecular weight is 463.5 g/mol . The IUPAC name is N - [4- (4-fluorophenyl)-5- [ (E)-2- [ (2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide .Chemical Reactions Analysis

The degradation of Rosuvastatin to this compound occurs under different conditions such as thermal, light, and acidity . The type of solvent matrix used in sample extraction controls the direction of the equilibrium between Rosuvastatin and this compound . In aprotic solvents, the forward reaction (i.e., the conversion of Rosuvastatin to its lactone form) is the only reaction that occurs .Physical And Chemical Properties Analysis

This compound is a powder that can be dissolved in Chloroform, Dichloromethane, and DMSO . It is stored at 2-8°C, protected from air and light .Scientific Research Applications

Occurrence and Environmental Fate

Rosuvastatin, including its lactone form, has been detected in wastewater and surface water samples, highlighting environmental persistence and the potential inter-conversion between Rosuvastatin and its lactone variant. This underscores the importance of monitoring these compounds in aquatic environments to understand their environmental impact and fate (Lee et al., 2009).

Synthetic Pathways and Chemical Analysis

The synthesis of Rosuvastatin via its lactone pathway, utilizing the Wittig reaction, demonstrates a significant approach in the pharmaceutical manufacturing process. This method provides a high-yield route to Rosuvastatin, indicating its vital role in the drug's production (Časar et al., 2010). Additionally, the development of assays for the simultaneous determination of Rosuvastatin, its lactone form, and N-desmethyl Rosuvastatin in human plasma supports pharmacokinetic studies and clinical monitoring, ensuring drug safety and efficacy (Macwan et al., 2011).

Pharmacological and Clinical Aspects

The effects of acid and lactone forms of Rosuvastatin on cytochrome P450-mediated metabolism and drug transport processes have been studied, providing insights into drug interactions and the metabolic pathways of statins. This knowledge is crucial for understanding the pharmacological behavior of Rosuvastatin and its lactone, contributing to safer and more effective medication use (Sakaeda et al., 2005).

Mechanism of Action

Target of Action

Rosuvastatin Anhydro Lactone primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme is the rate-limiting step in cholesterol synthesis in the human body .

Mode of Action

This compound is a competitive inhibitor of HMG-CoA reductase . It reduces the production of mevalonic acid from HMG-CoA, which is an early and crucial step in cholesterol biosynthesis . This inhibition results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound affects the cholesterol biosynthesis pathway . This leads to a decrease in the endogenous production of cholesterol in the liver . The reduction in cholesterol levels triggers an increase in the expression of LDL receptors on hepatocyte membranes, enhancing the uptake and catabolism of LDL .

Pharmacokinetics

This compound is given once daily, with the maximum approved daily dose being 40 mg . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours .

Result of Action

The primary result of this compound’s action is the reduction of cholesterol levels, particularly LDL cholesterol . This reduction in LDL cholesterol levels has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .

Action Environment

The action of this compound can be influenced by genetic polymorphisms, such as those in the SLCO1B1 and ABCG2 genes, which can contribute to variability in rosuvastatin exposure . Additionally, systemic exposure to rosuvastatin and its metabolites was found to be significantly higher in Asian populations residing in the USA compared with Caucasian subjects living in the same environment . Environmental factors such as temperature and pH can also influence the stability of rosuvastatin .

Safety and Hazards

Future Directions

Rosuvastatin is a new generation HMG-CoA reductase inhibitor which exhibits some unique pharmacologic and pharmacokinetic properties . It has low extrahepatic tissue penetration, low potential for CYP3A4 interactions, and substantial LDL-C lowering capacity . These properties give it distinct advantages and make it a promising area for future research .

properties

IUPAC Name |

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O4S/c1-14(2)20-18(13-12-17-6-5-7-19(27)30-17)21(15-8-10-16(23)11-9-15)25-22(24-20)26(3)31(4,28)29/h5,7-14,17H,6H2,1-4H3/b13-12+/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCBXWMBXKKNNW-UJGDBWEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC=CC(=O)O2)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2CC=CC(=O)O2)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-3-[[[(1S)-1-[[(4-Azidobutyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]-2-oxiranecarboxylic Acid Ethyl Ester](/img/structure/B568831.png)

![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)